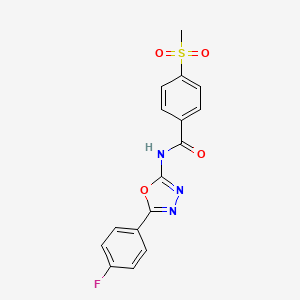

methyl 1-benzyl-1H-pyrazole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

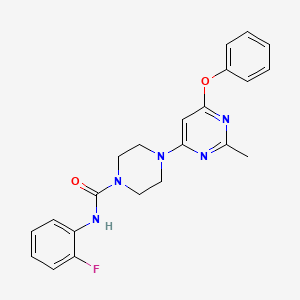

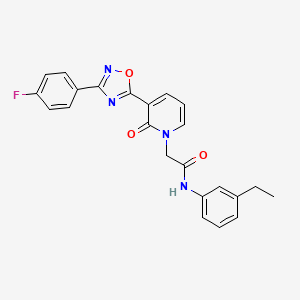

“Methyl 1-benzyl-1H-pyrazole-3-carboxylate” is a chemical compound . It is used as a pharmaceutical intermediate . The empirical formula of this compound is C13H14N2O2 .

Molecular Structure Analysis

The molecular structure of “methyl 1-benzyl-1H-pyrazole-3-carboxylate” can be represented by the SMILES stringO=C(OC)C1=CC(C)=NN1CC2=CC=CC=C2 . The InChI key for this compound is DWXQJYITVKBPAK-UHFFFAOYSA-N . Chemical Reactions Analysis

The chemical reactions involving “methyl 1-benzyl-1H-pyrazole-3-carboxylate” are not explicitly mentioned in the available resources .Wissenschaftliche Forschungsanwendungen

Antitumor Agents

Synthesis of novel 1,2,5-trisubstituted benzimidazoles as potential antitumor agents involved a key strategy that included nucleophilic aromatic displacement and a solvent-free approach. This process yielded compounds exhibiting significant activity against various cancer cell lines, highlighting the antitumor potential of these derivatives Abonía, R., Cortés, E., Insuasty, B., Quiroga, J., Nogueras, M., & Cobo, J. (2011). European Journal of Medicinal Chemistry.

Antimicrobial Activities

A study on the synthesis of novel pyrazole-3-carboxylate derivatives from methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate reported the antibacterial and antifungal activities of these compounds against Gram-positive, Gram-negative bacteria, and fungi. This research contributes to the development of new antimicrobial agents Siddiqui, N., Idrees, M., Khati, N., & Dhonde, M. G. (2013). South African Journal of Chemistry.

Corrosion Inhibition

Pyrazole derivatives have been evaluated as corrosion inhibitors for steel in hydrochloric acid, demonstrating that these compounds can significantly reduce corrosion rates, thereby offering potential applications in protecting metal surfaces Herrag, L., Chetouani, A., Elkadiri, S., Hammouti, B., & Aouniti, A. (2007). Portugaliae Electrochimica Acta.

Molecular Interactions and Biological Studies

Modeling molecular interactions of pyrazole-based drug candidates against bacterial DNA gyrase, followed by synthesis and biological evaluation, highlighted these compounds' activities against bacterial strains. This approach aids in identifying new antimicrobial agents through a combination of in silico and experimental methodologies Shubhangi, Kumar, N., Kanagaraj, R., Lal, K., & Paul, A. (2019). Journal of Molecular Structure.

Synthesis and Characterization

Studies on the synthesis, characterization, and evaluation of pyrazole derivatives for antitumor, antifungal, and antibacterial activities provided insights into the pharmacophore sites responsible for these biological effects. Such research is crucial for designing more effective therapeutic agents Titi, A., Messali, M., Alqurashy, B. A., Touzani, R., Shiga, T., Oshio, H., Fettouhi, M., Rajabi, M., Almalki, F., & Ben Hadda, T. (2020). Journal of Molecular Structure.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 1-benzylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-16-12(15)11-7-8-14(13-11)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUBJGGPNBGBTAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=C1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 1-benzyl-1H-pyrazole-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[1,3]dioxol-5-yl-[4-(4-nitro-phenyl)-piperazin-1-yl]-methanone](/img/structure/B2843697.png)

![2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-propylacetamide](/img/structure/B2843705.png)

![4-(4-fluorobenzyl)-5-[1-(3-methoxybenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2843709.png)

![2-[(4-Bromophenyl)sulfinyl]-1,1-diphenyl-1-ethanol](/img/structure/B2843715.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2843716.png)

![N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)cyclohexanecarboxamide](/img/structure/B2843718.png)